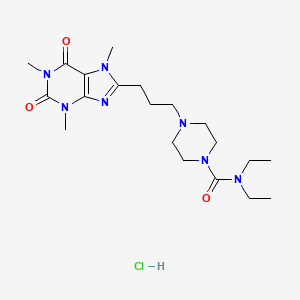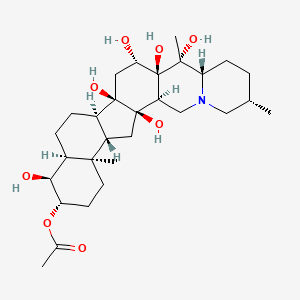
Reserpina
Descripción general
Descripción
La elliptamina es un compuesto alcaloide que se ha identificado en la planta Ochrosia poweri. Está estructuralmente relacionada con otros alcaloides del indol como la yohimbina y la reserpina . La elliptamina ha despertado interés debido a sus posibles actividades biológicas y aplicaciones en la investigación científica.
Aplicaciones Científicas De Investigación
Química: La elliptamina sirve como precursor para la síntesis de otros alcaloides complejos y derivados del indol.
Biología: La investigación ha explorado las actividades biológicas de la elliptamina, incluida su potencial como agente antimicrobiano o anticancerígeno.
Medicina: La elliptamina y sus derivados se investigan por sus propiedades farmacológicas, como sus efectos en el sistema nervioso central.
Mecanismo De Acción
El mecanismo de acción de la elliptamina implica su interacción con objetivos moleculares y vías específicas. Se sabe que la elliptamina se une a ciertos receptores o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Análisis Bioquímico
Biochemical Properties
Reserpiline interacts with various enzymes and proteins in the body. It is an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters into storage vesicles located in the presynaptic neuron . By inhibiting VMAT2, Reserpiline can affect the levels of neurotransmitters in the body, which can have various biochemical effects .
Cellular Effects
Reserpiline has a profound effect on various types of cells and cellular processes. It influences cell function by depleting catecholamines and serotonin from central and peripheral axon terminals . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Reserpiline exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . This leads to a reduction in catecholamines, affecting the function of neurons and other cells .
Temporal Effects in Laboratory Settings
The effects of Reserpiline can change over time in laboratory settings. While specific studies detailing the long-term effects of Reserpiline on cellular function are limited, it is known that the drug’s effects can persist even after it is no longer present in the body .
Dosage Effects in Animal Models
In animal models, the effects of Reserpiline can vary with different dosages. For instance, repeated administration of Reserpiline has been used to create a progressive model of depression in rats .
Metabolic Pathways
Reserpiline is involved in several metabolic pathways. It is metabolized in the gut and liver, with about 50% bioavailability . The drug’s metabolites are excreted primarily in feces and urine .
Transport and Distribution
Reserpiline is transported and distributed within cells and tissues through the bloodstream. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .
Subcellular Localization
Given its mechanism of action, it is likely that Reserpiline localizes to the presynaptic neuron where it interacts with VMAT2 .
Métodos De Preparación
La síntesis de la elliptamina implica varios pasos, que generalmente comienzan a partir de derivados del indol más simples. Una ruta sintética común incluye la formación del núcleo del indol seguida de la funcionalización para introducir los sustituyentes necesarios. Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, temperaturas elevadas y catalizadores específicos para facilitar las transformaciones deseadas . Los métodos de producción industrial pueden implicar la optimización de estas reacciones para la escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
La elliptamina se somete a varias reacciones químicas, que incluyen:
Oxidación: La elliptamina se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la elliptamina, lo que lleva a la formación de derivados reducidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos como los halógenos o los agentes alquilantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
La elliptamina es estructuralmente similar a otros alcaloides del indol como:
Yohimbina: Conocida por sus propiedades estimulantes y afrodisíacas.
Reserpina: Utilizada como agente antihipertensivo y antipsicótico.
Ajmalicina: Otro alcaloide del indol con efectos cardiovasculares.
Lo que diferencia a la elliptamina es su combinación única de grupos funcionales y sus actividades biológicas específicas, que pueden diferir de las de sus análogos .
Propiedades
IUPAC Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-BCRCDCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927028 | |
| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-02-2 | |
| Record name | (-)-Reserpiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reserpiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESERPILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)








![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)



